molecular formula C9H9FO B6247484 4-fluoro-2,3-dihydro-1H-inden-5-ol CAS No. 709031-98-1

4-fluoro-2,3-dihydro-1H-inden-5-ol

Cat. No. B6247484
CAS RN: 709031-98-1
M. Wt: 152.2
InChI Key:
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Description

“4-fluoro-2,3-dihydro-1H-inden-5-ol” is an organic compound that is used in medicine and as an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It has a molecular weight of 134.1751 .


Synthesis Analysis

The synthesis of indazole compounds, which are similar to “4-fluoro-2,3-dihydro-1H-inden-5-ol”, has been summarized in recent studies . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of “4-fluoro-2,3-dihydro-1H-inden-5-ol” can be represented by the formula C9H9FO . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-fluoro-2,3-dihydro-1H-inden-5-ol” include a molecular weight of 134.1751 . It has a boiling point of 528.2 K and a fusion point of 328 K . The enthalpy of vaporization is 55.4 kJ/mol at a temperature of 408 K .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-fluoro-2,3-dihydro-1H-inden-5-ol involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "4-fluorobenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "acetic acid", "sodium borohydride", "acetic anhydride", "sulfuric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzaldehyde and ethyl acetoacetate in the presence of sodium ethoxide to form 4-fluoro-3-phenylbut-2-enoic acid ethyl ester.", "Step 2: Reduction of 4-fluoro-3-phenylbut-2-enoic acid ethyl ester with sodium borohydride in the presence of acetic acid to form 4-fluoro-3-phenylbutan-2-ol.", "Step 3: Conversion of 4-fluoro-3-phenylbutan-2-ol to 4-fluoro-2,3-dihydro-1H-inden-5-ol through a series of reactions involving acetic anhydride, sulfuric acid, and sodium hydroxide.", "Step 4: Purification of the final product using water and recrystallization." ] }

CAS RN

709031-98-1

Product Name

4-fluoro-2,3-dihydro-1H-inden-5-ol

Molecular Formula

C9H9FO

Molecular Weight

152.2

Purity

95

Origin of Product

United States

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